Cas no 75771-79-8 (1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol)

1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol 化学的及び物理的性質
名前と識別子
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- 1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol
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- MDL: MFCD00140248
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 165606-1g |
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol |
75771-79-8 | 1g |
$1836.00 | 2023-09-07 | ||
Matrix Scientific | 165606-5g |
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol |
75771-79-8 | 5g |
$7343.00 | 2023-09-07 | ||
abcr | AB300214-1g |
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol, 90%; . |
75771-79-8 | 90% | 1g |
€1312.80 | 2025-03-19 | |
abcr | AB300214-500mg |
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol, 90%; . |
75771-79-8 | 90% | 500mg |
€678.60 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617736-1mg |
1-(6-Fluoropyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one |
75771-79-8 | 98% | 1mg |
¥436.00 | 2024-07-28 | |
Ambeed | A875515-1g |
1-(6-Fluoropyridin-2-yl)-1H-1,2,4-triazol-3-ol |
75771-79-8 | 90% | 1g |
$611.0 | 2024-08-02 | |
A2B Chem LLC | AI84095-1mg |
1-(6-fluoropyridin-2-yl)-1H-1,2,4-triazol-3-ol |
75771-79-8 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI84095-1g |
1-(6-fluoropyridin-2-yl)-1H-1,2,4-triazol-3-ol |
75771-79-8 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI84095-10mg |
1-(6-fluoropyridin-2-yl)-1H-1,2,4-triazol-3-ol |
75771-79-8 | >90% | 10mg |
$240.00 | 2024-04-19 | |
Key Organics Ltd | 5E-038-10g |
1-(6-fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol |
75771-79-8 | >90% | 10g |
£5775.00 | 2025-02-09 |
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-olに関する追加情報
Introduction to 1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol (CAS No. 75771-79-8)
1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol, also known by its CAS number 75771-79-8, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluoro-substituted pyridine ring and a triazolyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable molecule for various scientific investigations.
The chemical structure of 1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol is particularly interesting due to its potential for forming stable complexes with metal ions and its ability to interact with biological targets. The fluoro substitution on the pyridine ring enhances the compound's lipophilicity and metabolic stability, while the triazolyl group provides additional reactivity and binding affinity. These features make it an attractive candidate for drug discovery and development.
Recent studies have highlighted the potential of 1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell wall synthesis, which is crucial for the survival and proliferation of these organisms.
In addition to its antifungal properties, 1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol has also been investigated for its potential as an antiviral agent. Studies have demonstrated that it can inhibit the replication of certain RNA viruses, such as influenza A virus and hepatitis C virus. The antiviral activity is thought to be mediated through the inhibition of viral proteases or other key enzymes involved in viral replication.
The pharmacokinetic profile of 1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol has been extensively studied to understand its behavior in biological systems. Research indicates that it has good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Furthermore, the compound exhibits low toxicity in preclinical studies, suggesting a favorable safety profile for further development.
In the context of drug discovery, 1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol serves as a valuable lead compound for structure-based drug design. Its scaffold can be modified through various synthetic strategies to enhance potency and selectivity against specific targets. For example, the introduction of additional functional groups or modifications to the triazolyl moiety can significantly improve the compound's pharmacological properties.
The synthetic route for preparing 1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol has been well-documented in the literature. Typically, it involves a multi-step process that includes the formation of an intermediate azide from 6-fluoropyridine followed by cyclization to form the triazolyl ring. This synthetic approach provides a robust and scalable method for producing the compound in sufficient quantities for both research and industrial applications.
Beyond its direct therapeutic applications, 1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol has also found use as a building block in combinatorial chemistry. Its versatile reactivity allows it to be incorporated into a wide range of molecular architectures, facilitating the rapid generation of diverse chemical libraries for high-throughput screening. This approach has been instrumental in identifying novel leads with potential therapeutic value.
In conclusion, 1-(6-fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-o
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